Pyronil 45-d34

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyronil 45-d34 is a synthetic pyrethroid insecticide that is widely used in agricultural, structural, and public health pest control. It is a broad-spectrum insecticide that is effective against a variety of insect pests, including mosquitoes, flies, fleas, and ticks. Pyronil 45-d34 is a popular choice for pest control due to its low cost, broad-spectrum activity, and low mammalian toxicity.

Applications De Recherche Scientifique

Flame Retardant Materials

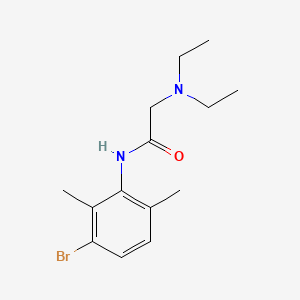

Pyronil 45-d34 is commonly used as a brominated flame retardant (BFR) . It is the brominated analogue of bis(2-ethylhexyl) phthalate (DEHP), which has been widely used as a plasticizer . The bromination alters the physical and chemical properties of DEHP, making Pyronil 45-d34 an effective flame retardant .

Insecticide

In addition to its use as a flame retardant, Pyronil 45-d34 is also used as a broad-spectrum synthetic pyrethroid insecticide . It is effective against a variety of insect pests, including mosquitoes, flies, fleas, and ticks .

Environmental Testing

Pyronil 45-d34 is used as a reference standard for environmental testing . It helps in adhering to ever-changing regulations and provides a benchmark for testing other substances .

Biodegradability Studies

The biodegradability of Pyronil 45-d34 has been investigated using various tests such as the Closed Bottle test and the Modified Sturm test . These tests help in understanding the environmental impact of Pyronil 45-d34 .

Bacterial Inhibition Assays

Pyronil 45-d34 has been used in bacterial inhibition assays . These assays help in understanding the impact of Pyronil 45-d34 on bacterial growth and activity .

Sturm Tests

Modified Sturm tests have been used to assess the ready biodegradability of Pyronil 45-d34 . These tests provide insights into the biodegradation levels of Pyronil 45-d34 under specific conditions .

Mécanisme D'action

Target of Action

Pyronil 45-d34, also known as Bis(2-ethylhexyl)tetrabromophthalate , is a brominated phthalate derivative . It is primarily used as a brominated flame retardant (BFR) . In addition to its use as a flame retardant, it is reportedly also used as a broad-spectrum synthetic pyrethroid insecticide . It is effective against a variety of insect pests, including mosquitoes, flies, fleas, and ticks .

Mode of Action

As a brominated flame retardant, it likely works by releasing bromine atoms upon heating, which then interfere with the combustion process and slow down the rate of burning .

Biochemical Pathways

Brominated flame retardants like pyronil 45-d34 are known to interfere with the redox cycle and oxidative stress pathways . As an insecticide, it may affect the nervous system pathways, leading to paralysis and death of the insects .

Pharmacokinetics

Given its chemical structure and properties, it is likely to have low water solubility , suggesting that it may have low bioavailability and may accumulate in fatty tissues.

Result of Action

The primary result of Pyronil 45-d34’s action as a flame retardant is the reduction in the rate of burning of the material to which it is applied . As an insecticide, its action results in the death of a variety of insect pests .

Action Environment

The efficacy and stability of Pyronil 45-d34 can be influenced by various environmental factors. For instance, its effectiveness as a flame retardant can be affected by the temperature and the presence of other combustible materials . Its stability and efficacy as an insecticide can be influenced by factors such as temperature, humidity, and the presence of other chemicals .

Propriétés

| { "Design of the Synthesis Pathway": "Pyronil 45-d34 can be synthesized using a three-step process involving the reaction of starting materials such as benzene, acetic anhydride, and deuterated acetic anhydride.", "Starting Materials": [ "Benzene", "Acetic anhydride", "Deuterated acetic anhydride" ], "Reaction": [ "Step 1: Benzene is reacted with acetic anhydride in the presence of a catalyst, such as sulfuric acid, to form acetophenone.", "Step 2: Acetophenone is then reacted with deuterated acetic anhydride in the presence of a catalyst, such as pyridine, to form the deuterated derivative of acetophenone.", "Step 3: The deuterated derivative of acetophenone is further reacted with a mixture of deuterated nitric acid and deuterated sulfuric acid to form Pyronil 45-d34." ] } | |

Numéro CAS |

1793944-59-8 |

Nom du produit |

Pyronil 45-d34 |

Formule moléculaire |

C24H34Br4O4 |

Poids moléculaire |

740.355 |

Nom IUPAC |

bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C24H34Br4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D,16D |

Clé InChI |

UUEDINPOVKWVAZ-RFETUZSTSA-N |

SMILES |

CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC(CC)CCCC |

Synonymes |

3,4,5,6-Tetrabromo-1,2-benzenedicarboxylic Acid 1,2-Bis(2-ethylhexyl-d34) Ester; Bis(2-ethylhexyl-d34) Tetrabromophthalate; DP 45; Di(2-ethylhexyl-34) Tetrabromophthalate; Uniplex FRP 45-d34; TBPH-d34; |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587378.png)

![tert-butyl-[[6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromen-4-yl]oxy]-dimethylsilane](/img/structure/B587384.png)

![4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde](/img/structure/B587386.png)

![1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine](/img/structure/B587389.png)

![6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride](/img/structure/B587391.png)